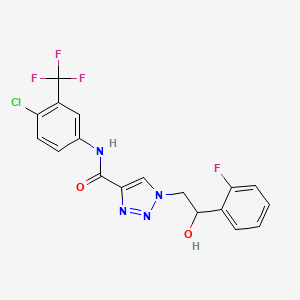![molecular formula C17H14ClN5OS B2588875 6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol;Hydrochlorid CAS No. 2416237-40-4](/img/structure/B2588875.png)
6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol;Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride is a useful research compound. Its molecular formula is C17H14ClN5OS and its molecular weight is 371.84. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben die antifungalen Eigenschaften dieser Verbindung untersucht. In einer Studie von Zhan et al. wurden Chalcon-Derivate, die 1,2,4-Triazolo-[3,4-b]-1,3,4-thiadiazol enthalten, synthetisiert und bewertet. Einige Verbindungen zeigten eine gute antifungale Aktivität gegen Phomopsis sp., die das häufig verwendete Fungizid Azoxystrobin übertraf .
- Neuartige 6-Sulfonyl-1,2,4-Triazolo-Thiadiazol-Derivate wurden entworfen und synthetisiert. Diese Verbindungen zeigen antibakterielle Aktivität, und CoMFA-Modelle wurden verwendet, um ihre quantitativen Struktur-Aktivitäts-Beziehungen zu analysieren .
- 6-Phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-Derivate wurden auf ihre antikonvulsive Aktivität gegen MES-induzierte Anfälle untersucht. Diese Verbindungen stellen eine Fusion von 1,2,4-Triazolen und anderen heterocyclischen Strukturen dar .
- Forscher haben eine Reihe von [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-Derivaten (C1–C7) entworfen, um ihre NLO-Eigenschaften mithilfe der Dichtefunktionaltheorie (DFT) zu untersuchen. Diese Verbindungen weisen ein Potenzial für nichtlineare optische Anwendungen auf .
- Eine Leitverbindung mit einem 3,6-disubstituierten 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-Gerüst wurde für die Zielsetzung von Mt SD identifiziert. Eine umfassende Struktur-Aktivitäts-Beziehungsstudie (SAR) zur Optimierung dieser Leitverbindung wurde durchgeführt .
Antifungal Aktivität
Antibakterielles Potenzial
Antikonvulsive Eigenschaften
Nichtlineare optische Eigenschaften zweiter Ordnung (NLO)
Zielen auf Mt SD (Succinat-Dehydrogenase)
Forschung auf Basis von Naturprodukten
Zusammenfassend lässt sich sagen, dass diese Verbindung vielfältige Eigenschaften aufweist, die von antifungalen und antibakteriellen Wirkungen bis hin zu potenziellen Anwendungen in der nichtlinearen Optik und Anticonvulsivtherapie reichen. Forscher erforschen weiterhin ihre vielfältigen Anwendungen, was sie zu einem faszinierenden Thema für weitere Untersuchungen macht. 🌱🔬 .
Wirkmechanismus
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have shown potent activities against various targets like c-met kinase and have been evaluated for their anticonvulsant activity against MES-induced seizures .
Mode of Action
Similar compounds have shown to interact with their targets resulting in inhibition of cell growth and anticonvulsant activity .
Biochemical Pathways
Similar compounds have shown to affect various pathways leading to inhibition of cell growth and anticonvulsant activity .
Pharmacokinetics
Similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Result of Action
Similar compounds have shown to inhibit cell growth and have anticonvulsant activity .
Action Environment
Similar compounds have shown to have potent activities in various environments .
Biochemische Analyse
Biochemical Properties
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety in 6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride is known to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This interaction suggests that the compound could potentially be used in the development of new-generation anti-TB agents .
Cellular Effects
In terms of cellular effects, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives have been found to exhibit cytotoxic activities against certain cancer cells . For example, certain derivatives have shown to induce apoptosis in MDA-MB-231 cells, a type of breast cancer cell . This suggests that 6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride may also have similar effects on cellular processes.
Molecular Mechanism
Based on the known activities of similar compounds, it is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
6-(4-prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS.ClH/c1-2-10-23-14-7-5-12(6-8-14)16-21-22-15(19-20-17(22)24-16)13-4-3-9-18-11-13;/h2-9,11H,1,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZYFYZCRPYNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2588792.png)

![tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B2588795.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2588796.png)







![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B2588812.png)
![1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2588813.png)

